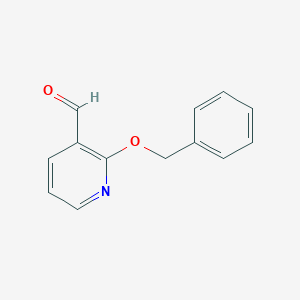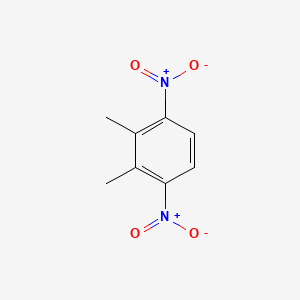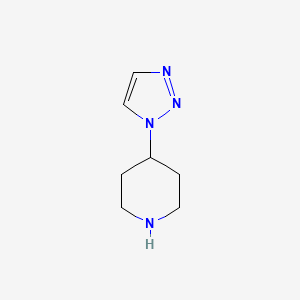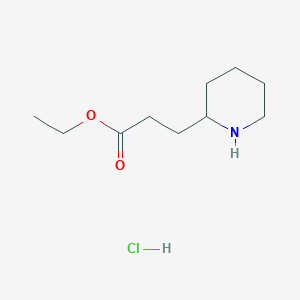
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound with the CAS Number: 7599-21-5 . It has a molecular weight of 221.73 . The IUPAC name for this compound is ethyl 3- (2-piperidinyl)propanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is 1S/C10H19NO2.ClH/c1-2-13-10 (12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride is a powder . It has a melting point range of 111-116 degrees Celsius .Aplicaciones Científicas De Investigación
1. Anticancer Properties
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride and its derivatives have shown promise as anticancer agents. A study by (Dimmock et al., 1998) demonstrated significant cytotoxicity toward various cell lines, including murine and human tumors, indicating potential for treating cancers like colon cancer.
2. Biomedical Applications
In the field of biomedical materials, derivatives of ethyl 3-(piperidin-2-yl)propanoate hydrochloride have been utilized. For instance, (Martino et al., 2012) explored the use of these compounds in the synthesis of biodegradable polymers, potentially useful in gene delivery and other biomedical applications.
3. Antimicrobial Activities
Research on ethyl 3-(piperidin-2-yl)propanoate hydrochloride derivatives has also included antimicrobial studies. A study conducted by (Ovonramwen et al., 2019) synthesized and characterized a novel compound for its moderate antimicrobial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
4. Neuropharmacological Research
This compound has been part of research in neuropharmacology as well. Studies like those by (Price et al., 2005) have investigated its analogues for potential modulation of cannabinoid receptors, contributing to our understanding of neurological processes and potential therapeutic applications.
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-piperidin-2-ylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUUTOUWUKVRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CCCCN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperidin-2-yl)propanoate hydrochloride | |
CAS RN |
7599-21-5 |
Source


|
| Record name | NSC405972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

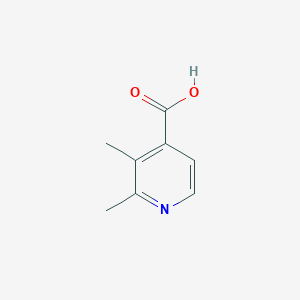
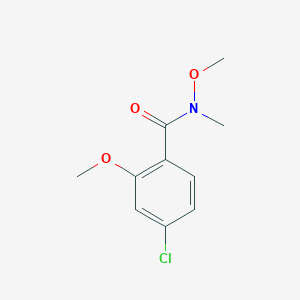
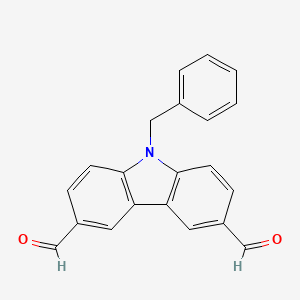
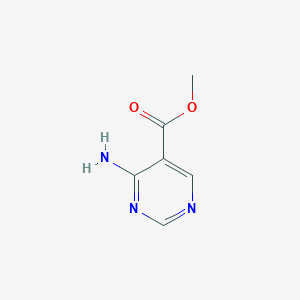
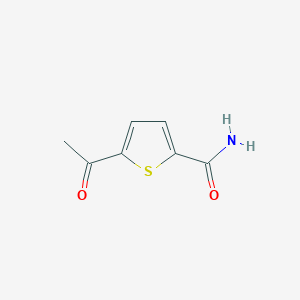
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)

